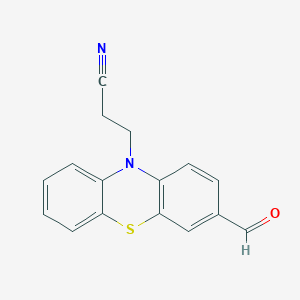
3-(3-formyl-10H-phenothiazin-10-yl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-formyl-10H-phenothiazin-10-yl)propanenitrile is a chemical compound with the molecular formula C16H12N2OS. It is a derivative of phenothiazine, a heterocyclic compound that has been widely studied for its diverse chemical and biological properties .
Métodos De Preparación
The synthesis of 3-(3-formyl-10H-phenothiazin-10-yl)propanenitrile typically involves the reaction of phenothiazine derivatives with appropriate reagents to introduce the formyl and propanenitrile groups. The specific synthetic routes and reaction conditions can vary, but common methods include:
Formylation: Introduction of the formyl group using reagents such as formic acid or formyl chloride.
Nitrile Formation: Introduction of the nitrile group using reagents like cyanogen bromide or sodium cyanide.
Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and controlled environments to ensure consistency and efficiency .
Análisis De Reacciones Químicas
3-(3-formyl-10H-phenothiazin-10-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used, but they often include various derivatives of the original compound with modified functional groups .
Aplicaciones Científicas De Investigación
3-(3-formyl-10H-phenothiazin-10-yl)propanenitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(3-formyl-10H-phenothiazin-10-yl)propanenitrile involves its interaction with molecular targets and pathways within biological systems. The compound can act as an electron donor or acceptor, influencing redox reactions and cellular processes. Its effects are mediated through interactions with enzymes, receptors, and other biomolecules, leading to various biological outcomes .
Comparación Con Compuestos Similares
3-(3-formyl-10H-phenothiazin-10-yl)propanenitrile can be compared with other phenothiazine derivatives, such as:
Phenothiazine: The parent compound with a simpler structure.
Chlorpromazine: A well-known antipsychotic drug derived from phenothiazine.
Promethazine: An antihistamine and antiemetic agent.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to other phenothiazine derivatives .
Propiedades
Fórmula molecular |
C16H12N2OS |
|---|---|
Peso molecular |
280.3 g/mol |
Nombre IUPAC |
3-(3-formylphenothiazin-10-yl)propanenitrile |
InChI |
InChI=1S/C16H12N2OS/c17-8-3-9-18-13-4-1-2-5-15(13)20-16-10-12(11-19)6-7-14(16)18/h1-2,4-7,10-11H,3,9H2 |
Clave InChI |
LYNCQNWSDSMZMG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N(C3=C(S2)C=C(C=C3)C=O)CCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


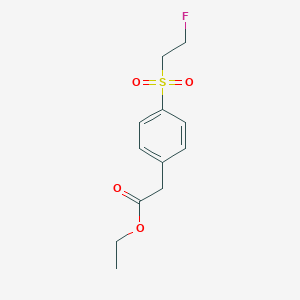
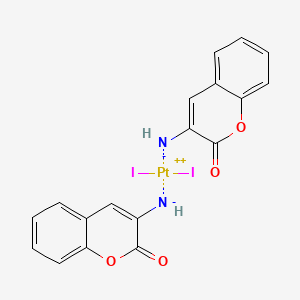
![Ethyl (1R,2R)-2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylate](/img/structure/B14800282.png)
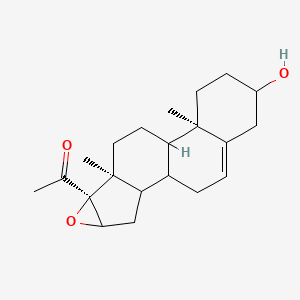
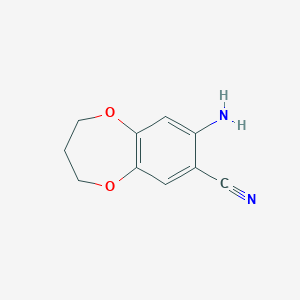
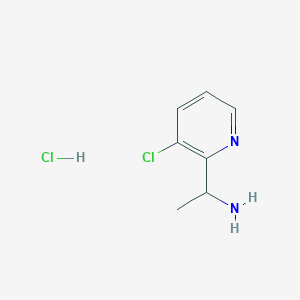
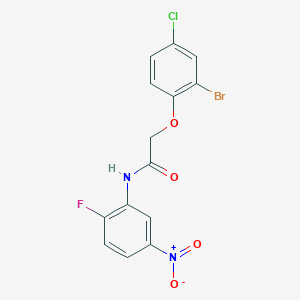
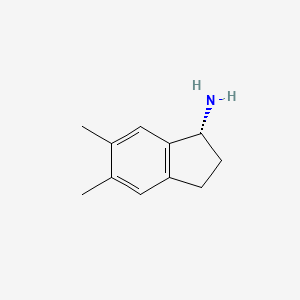
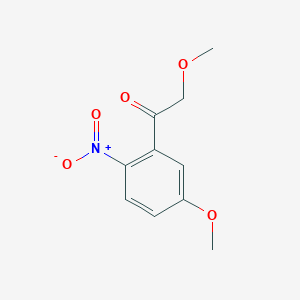
![[(2R,4aS,6aS,12aS,14aS)-10-benzoyloxy-7-hydroxy-2,4a,6a,9,9,12a,14a-heptamethyl-1,3,4,5,6,7,8,8a,10,11,12,13,14,14b-tetradecahydropicen-2-yl]methyl benzoate](/img/structure/B14800316.png)
![Methyl 2-[4-[4-(phenylcarbamoylamino)phenyl]benzoyl]cyclopentane-1-carboxylate](/img/structure/B14800320.png)
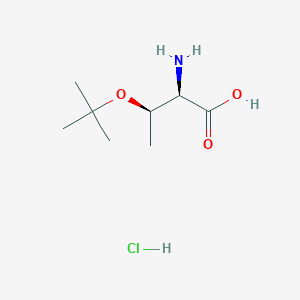
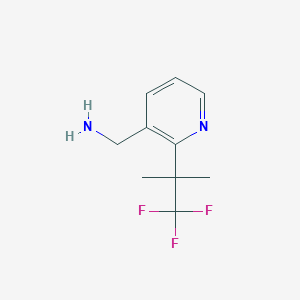
![L-Methionine,N-[[5-[[(2R)-2-amino-3-mercaptopropyl]amino][1,1\'-biphenyl]-2-yl]carbonyl]-](/img/structure/B14800337.png)
